

Fradafiban Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Evaluation

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Compound of Interest		
Compound Name:	Fradafiban hydrochloride	
Cat. No.:	B12400522	Get Quote

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Introduction

Fradafiban is a potent, nonpeptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor.[1][2] As a key player in the final common pathway of platelet aggregation, the GP IIb/IIIa receptor represents a critical target for antiplatelet therapies.[3][4] Fradafiban, a nonpeptide mimetic of the arginine-glycine-aspartic acid (RGD) recognition sequence, was developed to prevent thrombotic events by inhibiting this crucial interaction.[2][5] This technical guide provides an in-depth overview of the discovery, a representative synthesis, mechanism of action, and key experimental evaluation methods for **Fradafiban hydrochloride**.

Discovery and Development

Fradafiban (also known as BIBU-52) was identified as a high-affinity and selective antagonist for the human platelet GP IIb/IIIa complex.[2][5] The development of small synthetic molecules like Fradafiban marked a significant advancement over monoclonal antibodies and peptidic inhibitors, offering the potential for oral administration.[3][5] However, Fradafiban itself exhibits limited oral activity, likely due to its high polarity and poor absorption.[2][5] This led to the development of its orally active prodrug, Lefradafiban (BIBU-104), which involves esterification of the carboxyl group and acylation of the amidino group to create a less polar compound that is metabolically converted to the active Fradafiban in vivo.[2][5]

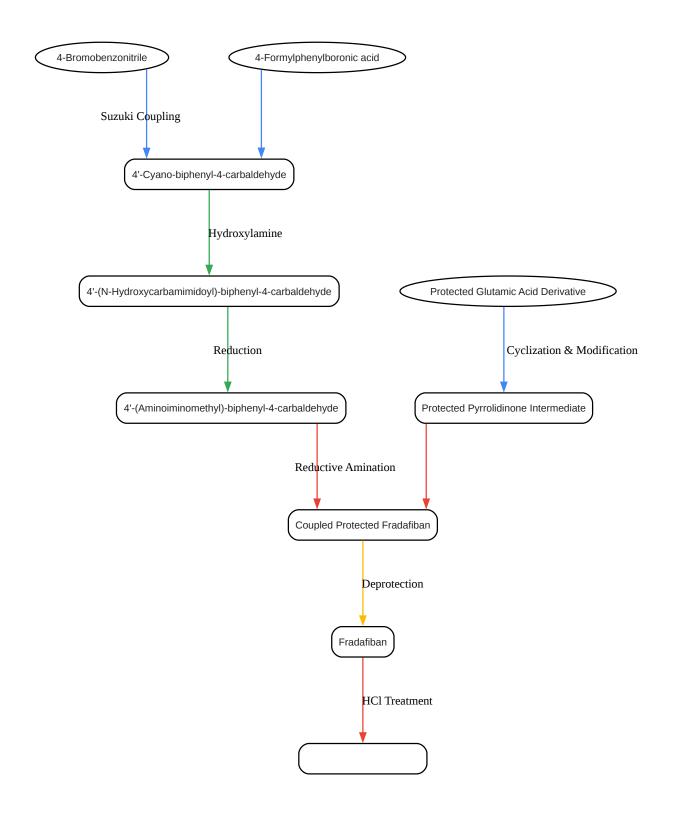


Synthesis of Fradafiban Hydrochloride

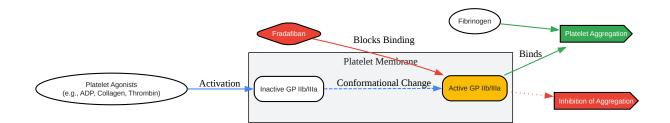
While a definitive, publicly available, step-by-step synthesis protocol for **Fradafiban hydrochloride** is not detailed in the provided search results, a plausible synthetic route can be constructed based on the synthesis of other non-peptide GP IIb/IIIa antagonists and general principles of organic synthesis. The core structure of Fradafiban consists of a biphenyl moiety connected to a substituted pyrrolidinone ring.

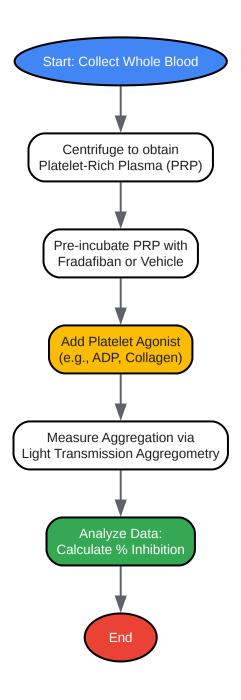
A potential synthetic approach would involve the coupling of a suitably functionalized biphenyl component with a protected pyrrolidinone derivative, followed by deprotection and salt formation.













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